molecular formula C8H5ClN4O4S B13184124 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B13184124
M. Wt: 288.67 g/mol
InChI Key: BLMBOFRFWRNZQP-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a nitrophenyl group, a triazole ring, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 4-nitrophenyl azide with a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. The resulting triazole intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its ability to interact with various molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is unique due to its combination of a nitrophenyl group, a triazole ring, and a sulfonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C8H5ClN4O4S

Molecular Weight

288.67 g/mol

IUPAC Name

1-(4-nitrophenyl)triazole-4-sulfonyl chloride

InChI

InChI=1S/C8H5ClN4O4S/c9-18(16,17)8-5-12(11-10-8)6-1-3-7(4-2-6)13(14)15/h1-5H

InChI Key

BLMBOFRFWRNZQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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